Product packaging for 2,11-Dihydro-1H-benzo[a]fluorene(Cat. No.:CAS No. 41593-25-3)

2,11-Dihydro-1H-benzo[a]fluorene

Cat. No.: B14658590
CAS No.: 41593-25-3
M. Wt: 218.29 g/mol
InChI Key: MLUQHZBPKYPKLD-UHFFFAOYSA-N
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Description

2,11-Dihydro-1H-benzo[a]fluorene is a useful research compound. Its molecular formula is C17H14 and its molecular weight is 218.29 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H14 B14658590 2,11-Dihydro-1H-benzo[a]fluorene CAS No. 41593-25-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

41593-25-3

Molecular Formula

C17H14

Molecular Weight

218.29 g/mol

IUPAC Name

2,11-dihydro-1H-benzo[a]fluorene

InChI

InChI=1S/C17H14/c1-3-7-14-12(5-1)9-10-16-15-8-4-2-6-13(15)11-17(14)16/h1-2,4-6,8-10H,3,7,11H2

InChI Key

MLUQHZBPKYPKLD-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C1)C=CC3=C2CC4=CC=CC=C43

Origin of Product

United States

Synthetic Methodologies and Reaction Mechanisms of Dihydrobenzo a Fluorene Derivatives

Palladium-Catalyzed Annulation Approaches

Palladium catalysis offers a versatile platform for constructing the benzo[a]fluorene framework through cascade reactions that form multiple carbon-carbon bonds in a single operation. These methods are valued for their efficiency and ability to tolerate a range of functional groups.

Cascade Cyclization from Aryl-Substituted Enyne Precursors

A prominent palladium-catalyzed strategy for assembling fluorene (B118485) and its derivatives involves a cascade arene/alkyne annulation process. nih.gov This transformation can be initiated from appropriately substituted aryl precursors that contain both an alkyne and a tethered alkene or another reactive moiety. The reaction sequence typically involves an initial cyclization event followed by one or more C-H bond activation steps to complete the polycyclic system. nih.gov

One notable example is a denitrogenative palladium-catalyzed cascade that yields polysubstituted fluorenes with high regioselectivity. rsc.org This method utilizes aryl iodides and 2-bromoarylaldehyde hydrazones as precursors, which undergo a tandem reaction sequence to construct the fluorene core. rsc.org While not starting from a classical enyne, this approach highlights the power of palladium-catalyzed cascade reactions in building the target ring system from complex starting materials.

Mechanistic Pathways: Oxidative Addition, Insertion, C-H Activation, and Reductive Elimination

The mechanistic cycle of these palladium-catalyzed reactions is a well-orchestrated sequence of fundamental organometallic steps. A general pathway proceeds through a Pd(0)/Pd(II) or sometimes a Pd(II)/Pd(IV) cycle.

Oxidative Addition : The cycle typically begins with the oxidative addition of an aryl halide (e.g., aryl iodide) to a Pd(0) complex, forming an arylpalladium(II) species. umich.edu

Insertion (Carbopalladation) : The newly formed arylpalladium(II) complex then undergoes migratory insertion with a tethered alkyne or alkene. In the context of enyne cyclization, this would involve the anti-carbopalladation of the alkene, creating a new carbon-carbon bond and a new organopalladium intermediate. umich.edu

C-H Activation : A crucial step for completing the fluorene ring system is an intramolecular C-H activation. researchgate.net The palladium center abstracts a hydrogen atom from a nearby aryl C-H bond, forming a palladacycle. This step is often the rate-determining step and is facilitated by ligands or additives like pivalic acid. researchgate.net

Reductive Elimination : The final step is the reductive elimination from the palladacycle intermediate, which forms the last carbon-carbon bond of the fluorene core and regenerates the active Pd(0) catalyst, allowing the cycle to continue. umich.edu

In certain cascades, such as the denitrogenative synthesis, the mechanism can be more complex, involving a Pd(II) to Pd(IV) oxidation facilitated by a hydrazone group. rsc.org

Substrate Scope and Regioselectivity Considerations

The palladium-catalyzed annulation methods generally exhibit a broad substrate scope, tolerating a variety of functional groups on the aromatic precursors, including esters, ketones, and cyano groups. nih.govscilit.com This tolerance provides a handle for further synthetic transformations on the resulting dihydrobenzo[a]fluorene product.

Regioselectivity—the control over which C-H bond is activated—is a critical aspect of these syntheses. rsc.org The outcome is influenced by several factors, including the choice of catalyst, ligands, and reaction conditions. For instance, in the direct arylation of heterocycles, modifying the catalyst and conditions can steer the reaction to activate a specific C-H bond over others that might be sterically or electronically similar. rsc.org In the synthesis of fluorenes from 2-arylbenzyl chlorides, the use of triphenylphosphine (B44618) and pivalic acid as ligands enables the reaction to proceed efficiently at room temperature, demonstrating how ligand choice can significantly impact reaction conditions and efficiency. researchgate.net

The following table illustrates the scope of a palladium-catalyzed annulation reaction for the synthesis of various fluorenylidene derivatives, which share a common synthetic pathway with dihydrobenzo[a]fluorenes.

Aryne Precursor (from triflate)o-HalostyreneProduct Yield (%)
Benzyne (B1209423)2-bromo-4,5-dimethoxystyrene76%
Benzyne2-bromo-3-methoxystyrene72%
BenzyneMethyl 4-bromo-3-vinylbenzoate68%
4-Methoxybenzyne2-bromostyrene78%
4-Cyanobenzyne2-bromostyrene65%
Data derived from findings on palladium-catalyzed aryne annulation. nih.gov

Gold(I)-Catalyzed Cycloaddition Reactions

Gold catalysis has emerged as a powerful tool for C-C bond formation, particularly through the activation of alkynes. Cationic gold(I) complexes are highly effective in catalyzing intramolecular cycloadditions to form complex polycyclic structures like dihydrobenzo[a]fluorenes.

Intramolecular [3+3] Cycloaddition of o-(alkynyl)styrenes

Dihydrobenzo[a]fluorene derivatives can be synthesized via a formal intramolecular [3+3] cycloaddition reaction catalyzed by a cationic gold(I) complex. researchgate.net The substrates for this reaction are o-(alkynyl)styrenes that possess a secondary alkyl group at the β-position of the styrene (B11656) moiety. researchgate.net The reaction proceeds by activating the alkyne with the gold(I) catalyst, which initiates a cyclization cascade. The initially formed 6,6a-dihydro-5H-benzo[a]fluorenes can be subsequently converted to the more stable aromatic 6,11-dihydro-5H-benzo[a]fluorene system by heating, either under continued gold(I) catalysis or with a Brønsted acid. researchgate.net

Role of 1,2-Hydride Migration in Reaction Progression

A key and indispensable step in this gold-catalyzed cycloaddition is a 1,2-hydride migration. researchgate.net After the initial gold-catalyzed cyclization of the o-(alkynyl)styrene, a carbocation intermediate is formed. If a secondary carbocation is generated adjacent to a carbon atom bearing a hydrogen, a 1,2-hydride shift can occur. masterorganicchemistry.com This process involves the migration of a hydrogen atom with its bonding pair of electrons to the electron-deficient carbocation center. masterorganicchemistry.com

This rearrangement is energetically favorable because it transforms a less stable secondary carbocation into a more stable tertiary carbocation. researchgate.netmasterorganicchemistry.com The formation of this highly stabilized carbocation is the driving force that facilitates the reaction, accounting for the observed stereochemical outcome and the high efficiency of the transformation. researchgate.net This mechanistic feature highlights how gold catalysis can enable complex rearrangements to access intricate molecular architectures.

Rhodium-Catalyzed Asymmetric Cyclization Reactions

Rhodium catalysis has emerged as a powerful tool for the construction of complex molecular scaffolds, including the core of dihydrobenzofluorenes. These methods often proceed with high levels of stereocontrol, enabling the synthesis of enantioenriched products.

While specific studies detailing the rhodium-catalyzed annulation of thiobenzamide (B147508) with alkynes to directly form dihydrobenzofluorene skeletons are not prominently featured in the surveyed literature, related rhodium(III)-catalyzed reactions provide a conceptual framework for such transformations. For instance, the oxidative cycloaddition of benzamides with alkynes is a well-established method for synthesizing isoquinolones. nih.govnih.gov This process involves the formation of a rhodacycle intermediate through C-H/N-H activation, followed by alkyne insertion. nih.govnih.gov It is conceivable that a similar strategy employing thiobenzamides could lead to sulfur-containing heterocyclic systems, and with appropriate substitution patterns on the starting materials, could be adapted to construct the dihydrobenzofluorene framework.

In rhodium-catalyzed asymmetric reactions, stereochemical control is typically achieved through the use of chiral ligands that coordinate to the rhodium center. These ligands create a chiral environment that directs the approach of the substrates, leading to the preferential formation of one enantiomer over the other.

The mechanism of such a rhodium-catalyzed annulation would likely proceed through the following key steps:

Oxidative Addition/C-H Activation: The rhodium(III) catalyst would first coordinate to the thiobenzamide, followed by a directed C-H activation at the ortho position of the phenyl ring and N-H activation to form a five-membered rhodacycle intermediate.

Alkyne Insertion: The coordinated alkyne would then insert into the rhodium-carbon bond of the rhodacycle. The regioselectivity of this insertion would be crucial for the formation of the desired dihydrobenzofluorene skeleton.

Reductive Elimination: The final step would involve reductive elimination from the rhodium center to form the new carbon-carbon and carbon-heteroatom bonds of the cyclized product, regenerating the active rhodium catalyst.

The enantioselectivity would be determined during the C-H activation and/or the alkyne insertion steps, where the chiral ligand would differentiate between the two prochiral faces of the substrate or the two possible orientations of the incoming alkyne.

Thermal Cyclization and Rearrangement Pathways

Thermal reactions provide an alternative, often metal-free, route to the benzo[a]fluorene core. These reactions can involve high-energy intermediates and complex rearrangements to arrive at the final polycyclic aromatic structure.

The thermal cyclization of 1-[2-(trimethylsilylethynyl)phenyl]-3-arylpropinones has been shown to produce benzo[a]fluorenones. While the expected product from a formal intramolecular Diels-Alder reaction would be a benzo[b]fluorenone, a rearrangement occurs that leads to the formation of the benzo[a]fluorenone isomer. This tetracyclic core is notably the foundational structure of the fluostatin family of natural products. The ratio of the resulting benzo[b]- and benzo[c]fluorenone isomers can be influenced by the electronic and steric properties of substituents on the starting diarylacetylene. nih.gov

The rearrangement observed in the thermal cyclization of diaryldiynones is proposed to proceed through the formation of a strained cyclic allene (B1206475) intermediate. nih.gov This highly reactive species is generated via a dehydro-Diels-Alder reaction. The subsequent reaction pathway of this cyclic allene dictates the final product. Computational studies using Density Functional Theory (DFT) have been employed to understand the energetics of these transformations. These studies suggest that following the generation of a benzyne intermediate from a linear polyyne, it can engage an enyne to form a benzocyclobutene. This intermediate can then undergo a 4π-electrocyclic ring-opening to a 1,3-dien-5-yne, which then proceeds through a 6π-electrocyclic ring-closure to form a strained cyclic allene. A subsequent 1,3-silyl migration can then lead to the final benzocyclohexadienone product. nih.gov The isolation of the cyclohexadienone form over its phenolic tautomer is a noteworthy aspect of this reaction cascade. nih.gov

Lewis Acid-Catalyzed Cycloaromatization Strategies

A significant advancement in the synthesis of dihydrobenzo[a]fluorene derivatives involves a domino intramolecular cyclization process mediated by Lewis acids. This method provides an efficient and regioselective route to these complex scaffolds from readily available alkynols. nih.gov

The reaction is catalyzed by Lewis acids such as BF₃·OEt₂, which promote a cascade of bond formations. This process is notable for creating two new carbon-carbon bonds in a single operation under mild conditions. The strategy has been successfully applied to a variety of substrates, leading to the formation of structurally diverse benzo[a]fluorene frameworks. nih.gov

In a typical reaction, a 1,7-ynone substrate is treated with a Lewis acid, which triggers an intramolecular cascade cycloaromatization. This process proceeds through the formation of two consecutive C-C bonds and subsequent aromatization to yield the tetracyclic benzo[a]fluorene core. nih.gov The choice of Lewis acid and reaction conditions can influence the reaction pathway and product distribution. For instance, in some cases, the electronic properties of the starting materials can lead to the formation of indenes or benzo[b]fluorenes as alternative products. nih.gov

A key advantage of this methodology is its metal-free nature, reliance on easily accessible starting materials, and operational simplicity, which also allows for gram-scale synthesis. nih.gov

Table 1: Lewis Acid-Catalyzed Synthesis of Dihydrobenzo[a]fluorenes

Entry Substrate Lewis Acid Solvent Temp. (°C) Time (h) Product Yield (%)
1 1-(2-(phenylethynyl)phenyl)hept-6-en-1-one BF₃·OEt₂ CH₂Cl₂ 25 2 2,11-Dihydro-1H-benzo[a]fluorene derivative 85
2 1-(2-((4-methoxyphenyl)ethynyl)phenyl)hept-6-en-1-one BF₃·OEt₂ CH₂Cl₂ 25 3 Methoxy-substituted dihydrobenzo[a]fluorene 82
3 1-(2-((4-chlorophenyl)ethynyl)phenyl)hept-6-en-1-one SnCl₄ DCE 60 4 Chloro-substituted dihydrobenzo[a]fluorene 78
4 1-(2-(hex-1-yn-1-yl)phenyl)hept-6-en-1-one BF₃·OEt₂ CH₂Cl₂ 25 2.5 Alkyl-substituted dihydrobenzo[a]fluorene 75

This table is a representative example based on findings and is for illustrative purposes.

Iodine-Mediated Cascade Processes for Related Fluorenones

Alkyne Hydration and Intramolecular Condensation Steps

The proposed mechanism begins with the interaction of iodine with acetic acid under reflux, which generates hydriodic acid (HI) and hypoiodous acid (HOI). rsc.orgwindows.net The triple bond of the starting yne-enone is activated by HI, which facilitates a 5-exo-trig nucleophilic attack by the adjacent carbonyl group, forming a five-membered intermediate. nih.gov This intermediate then undergoes ring-opening upon reaction with a small amount of water present in the acetic acid to regioselectively produce an enone. nih.gov Subsequently, an acid-promoted intramolecular aldol (B89426) condensation of this enone leads to the formation of a key vinyl indenone intermediate. rsc.orgnih.gov Control experiments have confirmed that this indenone intermediate is crucial for the transformation. rsc.orgwindows.net

Electrocyclic Ring Closure and Aromatization

Following the formation of the vinyl indenone intermediate, the reaction proceeds via a 6π electrocyclic ring closure under thermal conditions. rsc.orgnih.gov This step is followed by a double bond migration to re-aromatize the system, forming a dihydrobenzo[a]fluorenone derivative. rsc.org The final step is the dehydrogenation of this intermediate, which can be effected by HOI or, in some cases, by heat, to yield the final benzo[a]fluorenone product. rsc.org Evidence for this stepwise process was obtained by isolating the non-aromatized product and demonstrating its subsequent conversion to the final fluorenone. rsc.orgwindows.net

Table 2: Iodine-Mediated Synthesis of Benzo[a]fluorenones

Entry Yne-enone Substrate Iodine (equiv.) Solvent Time (h) Product Yield (%)
1 Chalcone from o-alkynylacetophenone and benzaldehyde 1.0 Acetic Acid 12 Benzo[a]fluorenone 75
2 Chalcone with electron-donating group on aldehyde 1.0 Acetic Acid 14 Substituted Benzo[a]fluorenone 78
3 Chalcone with electron-withdrawing group on aldehyde 1.0 Acetic Acid 10 Substituted Benzo[a]fluorenone 72
4 Chalcone with heterocyclic aldehyde 1.0 Acetic Acid 15 Heterocyclic-fused Benzo[a]fluorenone 65

This table is a representative example based on findings and is for illustrative purposes. nih.gov

Diels-Alder Reactions for Benzo[b]fluorene Skeletons

The Diels-Alder reaction, a powerful tool in organic synthesis for the formation of six-membered rings, has been effectively employed in the construction of benzo[b]fluorene skeletons. masterorganicchemistry.com This [4+2] cycloaddition typically involves the reaction of a conjugated diene with a dienophile. masterorganicchemistry.com In the context of benzo[b]fluorene synthesis, variations of this reaction are utilized to build the core structure, often leading to benzo[b]fluorenone precursors. researchgate.net

The reaction can be designed in several ways, for instance, by reacting a substituted benzo[c]furan (acting as the diene) with a suitable dienophile like acenaphthylene. researchgate.net This is followed by an acid-mediated epoxide cleavage and dehydration to furnish the aromatic benzo[k]fluoranthene (B33198) system, which is structurally related to benzo[b]fluorenes. researchgate.net The efficiency of the Diels-Alder reaction is often enhanced by the presence of electron-withdrawing groups on the dienophile and electron-donating groups on the diene. masterorganicchemistry.com

Another strategy involves the thermal cyclization of enyne-allenes, where a Diels-Alder reaction channel can lead to the formation of the benzo[b]fluorene core. researchgate.net Furthermore, benzo[b]fluorenones have been synthesized via Diels-Alder reactions of tetraarylcyclopentadienones with benzo[b]thiophene S,S-dioxides. nih.gov These methods highlight the versatility of the Diels-Alder reaction in constructing complex polycyclic aromatic systems.

Table 3: Examples of Diels-Alder Reactions in the Synthesis of Benzo[b]fluorene Analogs

Entry Diene Dienophile Conditions Product Type Ref.
1 1,3-Diarylbenzo[c]furan Acenaphthylene Xylenes, reflux; then PTSA Diaryl-substituted benzo[k]fluoranthene researchgate.net
2 Enyne-allene (intramolecular) Thermal Benzo[b]fluorene derivative researchgate.net
3 Tetraarylcyclopentadienone Benzo[b]thiophene S,S-dioxide Xylenes, reflux Substituted dibenzothiophene/benzene (B151609) nih.gov
4 Substituted Butadiene Quinonyl Boronic Acid Heat Functionalized Naphthoquinone nih.gov

This table provides examples of Diels-Alder strategies towards benzo[b]fluorene-related structures.

Advanced Spectroscopic and Analytical Characterization of Dihydrobenzo a Fluorene Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. Through the analysis of one- and two-dimensional spectra, it is possible to map the precise atomic connectivity and stereochemical arrangement of a molecule.

Proton (¹H) NMR Analysis for Structural Elucidation

Proton (¹H) NMR spectroscopy provides critical information regarding the electronic environment, quantity, and spatial relationship of protons within a molecule. For 2,11-Dihydro-1H-benzo[a]fluorene, the spectrum is expected to show distinct signals for both its aromatic and aliphatic protons.

The aromatic region would likely display a series of complex multiplets corresponding to the ten protons on the fused benzene (B151609) rings. Based on analogous structures, these signals are predicted to appear in the downfield region of approximately 7.0 to 8.5 ppm. researchgate.net The aliphatic protons of the dihydro component, specifically the two methylene (B1212753) (CH₂) groups at the C2 and C11 positions, are expected to resonate at a significantly higher field. Drawing comparisons from related dihydro-indenyl and dihydrobenzodiazepine structures, these aliphatic signals would likely be found between 2.0 and 4.0 ppm. researchgate.netresearchgate.net The coupling patterns between these aliphatic protons would be crucial for confirming their connectivity.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Aromatic-H7.0 - 8.5Multiplet (m)
Aliphatic-H (C2, C11)2.0 - 4.0Multiplet (m)

Carbon-13 (¹³C) NMR for Carbon Skeleton Confirmation

Complementing the proton data, Carbon-13 (¹³C) NMR spectroscopy is used to confirm the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal, providing a complete count of the carbon environments.

The carbons of the aromatic rings are expected to resonate in the typical downfield region for sp²-hybridized carbons, approximately between 120 and 145 ppm. chemicalbook.combmrb.io In contrast, the sp³-hybridized aliphatic carbons at the C2 and C11 positions would appear at a much higher field, likely in the range of 30-40 ppm. bmrb.io The spiro carbon, if present in a related structure, would also have a characteristic shift. bas.bg

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aromatic C120 - 145
Aliphatic C (C2, C11)30 - 40

Two-Dimensional NMR Techniques for Connectivity

¹H-¹H COSY: This experiment would reveal proton-proton coupling networks. It would be used to trace the connectivity between adjacent protons within the aromatic rings and, crucially, to confirm the coupling between the protons on the C2 and C11 methylene groups and any adjacent protons. researchgate.net

HSQC: This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to unambiguously assign the chemical shift of each protonated carbon in both the aromatic and aliphatic regions of the molecule. bmrb.io

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the determination of a unique elemental formula, distinguishing it from other compounds with the same nominal mass. nih.gov

The molecular formula for this compound is C₁₇H₁₄. HRMS would be used to verify the exact mass calculated from this formula, providing definitive confirmation of the compound's elemental composition. The ability of HRMS to provide such accurate mass data is crucial in the characterization of novel or complex chemical structures. unifi.it

Table 3: Exact Mass Data for this compound

CompoundMolecular FormulaCalculated Exact Mass
This compoundC₁₇H₁₄218.10955

Chemical Ionization Mass Spectrometry (CI-MS) in Structural Confirmation

Chemical Ionization (CI) is a "soft" ionization technique in mass spectrometry. Compared to harsher methods like Electron Ionization (EI), CI typically results in less fragmentation of the analyte molecule. This is particularly useful for confirming the molecular weight of a compound. nih.gov

In a CI-MS experiment, this compound (nominal mass 218 Da) would be expected to show a prominent protonated molecular ion, [M+H]⁺, at a mass-to-charge ratio (m/z) of 219. nih.gov The high abundance of this ion provides clear and easily interpretable evidence of the parent molecule's mass, which can sometimes be ambiguous in spectra generated by methods that induce significant fragmentation.

Theoretical and Computational Studies on this compound Remain Limited

A comprehensive review of available scientific literature indicates a notable absence of specific theoretical and computational chemistry studies focused exclusively on the compound This compound . While extensive research exists for the broader class of polycyclic aromatic hydrocarbons (PAHs) and related structures like fluorene (B118485) and benzo[a]fluorene, detailed computational analyses—including Density Functional Theory (DFT) calculations for geometric and electronic properties and Time-Dependent DFT (TD-DFT) for spectroscopic predictions—for this particular dihydro-isomer are not readily found in published works.

Computational chemistry provides invaluable insights into molecular behavior. Methods such as DFT are standard for determining the most stable three-dimensional structure of a molecule (geometric optimization) and analyzing its electronic characteristics. However, without specific studies on this compound, key data points like precise bond lengths, bond angles, and dihedral angles that define its unique structure remain undetermined.

Similarly, Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's reactivity and electronic properties. The energy difference between these orbitals, the HOMO-LUMO gap, is a key parameter for assessing kinetic stability and the energy required for electronic excitation. For instance, studies on the related compound indeno[1,2-b]fluorene have shown that strategic substitutions can significantly narrow the HOMO-LUMO gap, altering the molecule's optoelectronic properties. Without dedicated calculations, the HOMO-LUMO gap and the spatial distribution of these orbitals for this compound are unknown.

Vibrational frequency analysis, which correlates theoretical calculations with experimental FT-IR and FT-Raman spectra, allows for the precise assignment of vibrational modes to specific molecular motions. This powerful combination of theory and experiment is essential for confirming molecular structure and understanding intramolecular dynamics. While the methodologies are well-established for PAHs, the specific vibrational frequencies and spectral signatures for this compound have not been reported.

Furthermore, the prediction of electronic spectra using TD-DFT is a common practice for understanding the light-absorbing properties of compounds. Such calculations can predict the maximum absorption wavelengths (λmax) that would be observed in a UV-Vis spectrum. The inclusion of solvation models, like the Polarizable Continuum Model (PCM), allows for the simulation of how a solvent environment affects these electronic transitions. Studies on other PAHs demonstrate that TD-DFT can effectively model their absorption spectra. However, a specific TD-DFT analysis for this compound, both in a vacuum and in solution, is not available in the current body of scientific literature.

Theoretical and Computational Chemistry Studies on Dihydrobenzo a Fluorene and Analogs

Advanced First-Principles Calculations (e.g., Multireference, Coupled-Cluster Methods)

Advanced computational methods that go beyond standard Density Functional Theory (DFT) are critical for accurately describing the complex electronic nature of certain organic molecules. For fluorene-based systems, which can exhibit challenging electronic structures, methods like multireference and coupled-cluster calculations provide a higher level of theory necessary for reliable predictions.

First-principles calculations are instrumental in clarifying the electronic structure of complex hydrocarbons where experimental data may be ambiguous or difficult to obtain. rsc.org In the study of fluorene (B118485) analogs, such as cyclohepta[def]fluorene, advanced computational techniques including multireference and coupled-cluster methods have been employed to investigate its electronic properties. nih.govrsc.org These high-level calculations are crucial because simpler methods have led to conflicting predictions; for instance, some DFT calculations suggested a triplet ground state, while other analyses pointed to a closed-shell singlet ground state. rsc.org

Through the application of more robust methods, researchers have been able to confirm the fundamental electronic characteristics and determine the ground state multiplicity of these systems. rsc.org For example, calculations on transition-metal diborides using self-consistent tight-binding linear muffin-tin orbital methods have successfully determined their electronic structure and ground-state properties, demonstrating the power of these theoretical approaches. aps.org Similar rigorous methods are essential for accurately characterizing the electronic landscape of 2,11-Dihydro-1H-benzo[a]fluorene and its derivatives.

A fascinating property observed in some non-alternant hydrocarbons related to fluorene is bistability, where two distinct electronic states with different properties are very close in energy, effectively competing for the ground state. rsc.org Advanced first-principles calculations have confirmed a bistability in cyclohepta[def]fluorene, identifying a competition between a polar singlet state and a non-polar triplet state. nih.govrsc.org

This bistability is significant as it opens the door for applications in molecular electronics, where molecules could serve as memristors or molecular switches. rsc.org The ability to switch between two stable states is a key feature for next-generation electronic devices. rsc.org Theoretical studies have shown that this electronic toggling can be controlled. The deliberate choice of substituents or changes in the molecular environment (solvation) can shift the energy balance, allowing one to toggle the multiplicity of the ground state between singlet and triplet. nih.govrsc.org This suggests that molecules like cyclohepta[def]fluorene and potentially other fluorene derivatives could be engineered as fundamental components for molecular devices. rsc.org

Mechanistic Insights from Computational Simulations

Computational simulations provide powerful insights into the dynamics of chemical reactions, allowing for the detailed exploration of reaction mechanisms that are often inaccessible to direct experimental observation.

Understanding the mechanism of a chemical reaction requires identifying the transient structures and energy barriers involved, namely the transition states and reaction intermediates. Computational chemistry is a key tool for mapping these complex pathways. For instance, in the synthesis of related heterocyclic structures like dihydrobenzofurans, palladium-mediated reaction mechanisms have been proposed and computationally investigated. nih.gov

These studies trace the reaction step-by-step, from the initial oxidative addition and intramolecular carbopalladation to subsequent events like migratory insertion and reductive elimination that ultimately yield the final product. nih.gov By calculating the energies of intermediates and transition states, a complete energy profile of the reaction can be constructed. This approach allows chemists to understand how the reaction proceeds, rationalize the observed product formation, and optimize reaction conditions for higher efficiency and selectivity. Similar computational strategies can be applied to elucidate the synthetic pathways leading to this compound.

The electronic properties and chemical reactivity of a core molecular structure can be precisely tuned by attaching different functional groups, known as substituents. Computational studies are essential for predicting and explaining the effects of these modifications. For fluorene derivatives, research has shown that substituents at different positions significantly impact their physicochemical properties. mdpi.comresearchgate.net

Modifying the C9 position of fluorene with N-donor substituents, for example, leads to significant changes in the molecule's absorption, emission, and electrochemical properties. mdpi.com Such structural modifications can dramatically lower the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which is a desirable trait for materials used in electronic devices. mdpi.com

Similarly, the introduction of fluorine atoms as substituents has a profound impact due to fluorine's high electronegativity. nih.govmdpi.com Fluorination generally stabilizes the molecular orbitals, lowering both HOMO and LUMO energy levels. nih.gov This makes the molecule more resistant to oxidation while enhancing its electron-accepting capabilities. nih.govmdpi.com The position of the substituent is also critical; nitrogen atoms in positions ortho to a substituent, for instance, can greatly enhance electron-donating effects through induction. rsc.org These findings demonstrate that computational modeling of substituent effects is a powerful strategy for the rational design of new fluorene-based materials with tailored electronic and reactive properties. mdpi.com

Interactive Data Table: Effect of N-Donor Substituents on Fluorene Derivative Properties

This table summarizes the calculated ionization potential (IP), electron affinity (EA), and energy gap for fluorene (A-0) and various dibenzofulvene derivatives (A-1 to A-6) modified with N-donor substituents at the C9 position. The data highlights how structural modification significantly alters the electronic properties compared to the unsubstituted fluorene. mdpi.com

CompoundIonization Potential (IP) (eV)Electron Affinity (EA) (eV)Energy Gap (eV)
A-0 (Fluorene)-6.22-1.324.90
A-1-5.22-2.422.80
A-2-4.84-2.592.25
A-3-4.72-2.592.13
A-4-4.95-2.532.42
A-5-5.13-2.352.78
A-6-4.89-2.502.39

Environmental Transformation Pathways of Benzo a Fluorene and Its Dihydro Derivatives

Abiotic Degradation Mechanisms

Abiotic degradation involves the transformation of chemical compounds through non-biological processes. For PAHs like benzo[a]fluorene and its derivatives, key abiotic mechanisms include photochemical transformations and oxidation reactions within various environmental settings.

In environmental matrices such as soil and water, PAHs can undergo oxidation. The presence of oxidants can significantly enhance the degradation of these compounds when combined with processes like photolysis. researchgate.net For example, the use of hydrogen peroxide (H₂O₂) with UV light has been shown to substantially increase the removal of some PAHs. researchgate.net

Chemical reactions can also be initiated by other environmental factors. For instance, the reaction of 1,2-difluoroethylene (B154328) with a solution of sodium deuteroxide in heavy water demonstrates how the chemical environment can alter such compounds. beilstein-journals.org While not directly related to benzo[a]fluorene, this illustrates the principle of environmentally mediated chemical transformations.

Biotic Degradation Mechanisms (Microbial and Fungal Metabolism)

The biodegradation of PAHs by microorganisms is a crucial pathway for their removal from the environment. Bacteria and fungi have evolved enzymatic systems to break down these complex molecules.

Under aerobic conditions, microorganisms utilize oxygen to break down organic compounds. Several bacterial species have been identified that can degrade benzo[a]fluorene and the structurally related compound fluorene (B118485). nih.govethz.ch

The initial step in the aerobic degradation of many PAHs is the introduction of oxygen atoms into the aromatic ring structure by enzymes called oxygenases. This can occur through two primary mechanisms: monooxygenation and dioxygenation.

In the case of fluorene, a nonproductive pathway can be initiated by monooxygenation at the C-9 position, leading to the formation of 9-fluorenone (B1672902). ethz.ch A more productive degradation pathway begins with dioxygenation at either the C-1, C-2 or C-3, C-4 positions. ethz.ch This reaction is catalyzed by a dioxygenase and results in the formation of cis-dihydrodiols. ethz.ch For example, Pseudomonas sp. strain NCIB 9816/11 utilizes a naphthalene (B1677914) dioxygenase to initiate the metabolism of fluorene. ethz.ch Similarly, the bacterium Mycobacterium vanbaalenii PYR-1 oxidizes benzo[a]pyrene (B130552) using both dioxygenases and monooxygenases at various carbon positions. asm.org

Following the initial oxygenation, the degradation pathway continues with further enzymatic reactions. The cis-dihydrodiols formed from dioxygenation can undergo dehydrogenation, followed by meta-cleavage of the aromatic ring, a reaction catalyzed by an extradiol dioxygenase. ethz.ch

Studies on Pseudomonas species have shown that the degradation of benzo[a]fluorene proceeds through the formation of several intermediate metabolites. nih.gov These include 3,4-dihydroxy fluorene, 2-(1-oxo-2,3-dihydro-1H-inden-2-yl) acetic acid, 3,4-dihydrocoumarin, salicylic (B10762653) acid, and catechol. nih.gov The metabolic pathway suggests that benzo[a]fluorene is first metabolized to fluorene, which is then further broken down via the salicylate (B1505791) pathway to form catechol. nih.govresearchgate.net This catechol then undergoes meta-cleavage. nih.govresearchgate.net

In some bacteria, such as Pseudomonas sp. strain F274, a different pathway has been observed where fluorene is first converted to 9-fluorenol and then to 9-fluorenone. nih.gov Subsequent dioxygenase attack on 9-fluorenone leads to the opening of the five-membered ring and eventually to the formation of phthalic acid. nih.gov

The table below summarizes the key enzymes and metabolites involved in the aerobic degradation of fluorene and benzo[a]fluorene by different microorganisms.

MicroorganismInitial ReactionKey EnzymesMajor Metabolites
Arthrobacter sp. strain F101Monooxygenation at C-9; Dioxygenation at C-1,2 or C-3,4Monooxygenase, Dioxygenase, Extradiol dioxygenase9-fluorenone, cis-dihydrodiols, 3,4-dihydrocoumarin, 3-isochromanone
Pseudomonas sp. WDE11 & WD23Metabolism to fluorene, then salicylate pathwayCatechol 2,3-dioxygenase3,4-dihydroxy fluorene, 2-(1-oxo-2,3-dihydro-1H-inden-2-yl) acetic acid, 3,4-dihydrocoumarin, Salicylic acid, Catechol
Pseudomonas sp. strain F274Oxygenation at C-9Dioxygenase9-fluorenol, 9-fluorenone, 1,1a-dihydroxy-1-hydro-9-fluorenone, 8-hydroxy-3,4-benzocoumarin, Phthalic acid

Aerobic Degradation Pathways

Subsequent Degradative Pathways (e.g., β-Ketoadipate Pathway)

The biodegradation of benzo[a]fluorene, a structurally similar compound to its dihydro derivative, has been observed to proceed through intermediates that can enter central metabolic pathways. Studies on Pseudomonas species have shown that benzo[a]fluorene can be metabolized to fluorene, which is then further broken down via the salicylate pathway to form catechol. nih.govnih.gov Catechol is a key intermediate that can be funneled into the β-ketoadipate pathway for complete mineralization.

The β-ketoadipate pathway is a common route for the aerobic degradation of aromatic compounds by both bacteria and fungi. This pathway converts aromatic precursors into intermediates of the tricarboxylic acid (TCA) cycle, such as succinyl-CoA and acetyl-CoA. While direct evidence for the degradation of 2,11-Dihydro-1H-benzo[a]fluorene via the β-ketoadipate pathway is not extensively documented, the degradation of analogous PAH structures through this pathway suggests its potential involvement. For instance, the degradation of fluoranthene (B47539) by certain fungi has been proposed to proceed through intermediates that enter the β-ketoadipate pathway.

Role of Specific Microbial and Fungal Strains in Biodegradation

The biodegradation of benzo[a]fluorene and its derivatives is carried out by a variety of microorganisms.

Bacterial Degradation: Two strains of Pseudomonas, WDE11 and WD23, isolated from refinery effluent, have demonstrated the ability to degrade over 97.5% of a 10 mg/L concentration of benzo[a]fluorene within seven days. nih.gov The degradation process by these strains involves the initial conversion of benzo[a]fluorene to fluorene. Subsequent metabolites identified include 3,4-dihydroxy fluorene, 2-(1-oxo-2,3-dihydro-1H-inden-2-yl) acetic acid, 3,4-dihydrocoumarin, salicylic acid, catechol, and oxalic acid. nih.govnih.gov The presence of catechol and the activity of catechol 2,3-dioxygenase confirm that the degradation proceeds via a meta-cleavage pathway of the aromatic ring. nih.govnih.gov

Fungal Degradation: Various fungal species are known for their capacity to degrade PAHs, although specific studies on this compound are limited. Fungi, particularly white-rot fungi, possess powerful extracellular ligninolytic enzyme systems, including laccases, manganese peroxidases, and lignin (B12514952) peroxidases, which are capable of oxidizing a wide range of aromatic compounds. nih.gov For example, Phlebia acerina has been shown to degrade benzo[a]pyrene, a more complex PAH. nih.gov Several species of Aspergillus are also capable of degrading benzo[a]pyrene through the action of cytochrome P450 monooxygenase. While direct evidence is scarce for the target compound, the known capabilities of fungi in degrading similar structures suggest their potential role. Research on the degradation of fluorene has identified several fungal strains, including those from the genus Cunninghamella, as highly efficient degraders. nih.gov

Environmental Distribution and Source Apportionment Methodologies

Distinction between Pyrogenic and Petrogenic Sources (e.g., Alkyl Substitution Patterns)

Polycyclic aromatic hydrocarbons (PAHs) in the environment originate from two primary types of sources: pyrogenic and petrogenic. Pyrogenic PAHs are formed during the incomplete combustion of organic materials, such as in vehicle exhaust, industrial emissions, and forest fires. Petrogenic PAHs are derived from petroleum and its products.

The distinction between these sources is crucial for environmental monitoring and remediation. One of the key methods for source apportionment is the analysis of alkyl substitution patterns. Petrogenic PAHs are typically characterized by a higher abundance of alkylated homologs compared to the parent PAH. In contrast, pyrogenic PAHs have a distribution where the unsubstituted parent PAH is more dominant than its alkylated derivatives. By examining the relative concentrations of a PAH and its alkylated forms, it is possible to infer the likely source of the contamination.

Presence in Complex Environmental Samples (e.g., Air Particulates, Soil, Water)

Benzo[a]fluorene and its isomers are ubiquitous environmental contaminants found in various environmental matrices.

Air Particulates: Benzo[a]fluorene is detected in atmospheric particulate matter, with concentrations varying depending on the location and season. For instance, a study in a major industrial area in South Korea reported an average concentration of benzo[b+j+k]fluoranthene of 3.78 ng/m³. defra.gov.uk

Soil and Sediment: In soils and sediments, benzo[a]fluorene concentrations can vary widely depending on the proximity to sources of contamination. For example, a study of soils from a mangrove forest affected by a fire found total PAH concentrations ranging from 63 to 188 μg/kg dry weight, with benzo(b)fluoranthene (B32983) being one of the predominant PAHs. nih.gov Another study reported benzo[a]fluorene concentrations in sediment core samples from a remote lake ranging from 290 ng/g dry weight at the surface to 2 ng/g at deeper layers. nih.gov

Water: Due to its low water solubility (0.045 mg/L at 25°C), benzo[a]fluorene is found in low concentrations in the aqueous phase and tends to adsorb to particulate matter and sediment. nih.gov While specific data for this compound is limited, the presence of its parent compound in various environmental compartments indicates its potential for widespread, albeit low-level, distribution.

Advanced Applications and Functionalization of Dihydrobenzo a Fluorene Scaffolds in Materials Science and Photochemistry

Photoredox Catalysis and Photoinitiation Systems

The ability of certain molecules to absorb light and translate that energy into chemical reactivity is the cornerstone of photoredox catalysis and photoinitiation. Diazobenzo[a]fluorene derivatives, featuring a diazo group on the benzo[a]fluorene framework, are of particular interest due to their potential as efficient photosensitizers.

Utilization of Diazobenzo[a]fluorene Derivatives as Photosensitizers

Diazobenzo[a]fluorene derivatives are being investigated for their capacity to act as photosensitizers. Upon absorption of light, these molecules can transition to an excited state, enabling them to participate in energy or electron transfer processes. This characteristic is fundamental to their function in initiating chemical reactions. While direct research on diazobenzo[a]fluorene is limited, studies on similar fluorene-based systems demonstrate their potential. For instance, various fluorene (B118485) derivatives have been shown to generate singlet oxygen with quantum yields ranging from 0.35 to 0.75, indicating their efficiency as photosensitizers. nih.gov The introduction of a diazo group is anticipated to modulate the photophysical properties, potentially enhancing their performance in photoredox catalytic cycles.

Application in Free Radical Polymerization Systems

Photoinitiators are crucial for free radical polymerization, a process widely used in the production of polymers. These initiators decompose into reactive radicals upon light exposure, which then trigger the polymerization of monomers. While specific studies on the use of diazobenzo[a]fluorene derivatives in this context are not extensively documented, the general class of fluorene-based molecules has shown promise. The efficiency of a photoinitiator is dependent on factors such as its quantum yield of dissociation and its absorption characteristics. The structural framework of diazobenzo[a]fluorene suggests it could be engineered to absorb light at specific wavelengths, including the visible spectrum, which is advantageous for many applications. The principle involves the generation of radicals that can initiate the chain reaction of polymerization.

Application in Cationic Polymerization Systems

Cationic polymerization is another important method for polymer synthesis, particularly for monomers like epoxides and vinyl ethers. This process is initiated by cationic species. Photoredox catalysis has emerged as a powerful tool to generate these initiating cations under mild conditions using light. By combining a photosensitizer with a suitable co-initiator, such as an iodonium (B1229267) salt, it is possible to generate reactive cations upon irradiation. Although direct application of diazobenzo[a]fluorene in this area is yet to be fully explored, the development of new photoinitiating systems for cationic polymerization is an active area of research. mdpi.com The potential of diazobenzo[a]fluorene derivatives lies in their tunable electronic properties, which could be harnessed to drive the necessary electron transfer reactions for generating the cationic initiators.

Electron Transfer Dynamics and Quantum Yields of Bleaching

Organic Electronic and Optoelectronic Devices

The unique electronic properties of dihydrobenzo[a]fluorene scaffolds make them attractive candidates for use in organic electronic devices, particularly in Organic Light-Emitting Diodes (OLEDs).

Host Materials in Organic Light-Emitting Diodes (OLEDs)

In phosphorescent OLEDs (PhOLEDs), a host material is used to disperse an emissive guest molecule. The host material plays a crucial role in the device's efficiency and stability by facilitating charge transport and transferring energy to the guest. Dihydroindenofluorene derivatives, which share a similar structural basis with 2,11-Dihydro-1H-benzo[a]fluorene, have been investigated as host materials. researchgate.net These materials are designed to have a high triplet state energy level to ensure efficient energy transfer to the phosphorescent emitter. The rigid and planar structure of the dihydrobenzo[a]fluorene core can lead to good thermal and morphological stability, which are essential for long-lasting OLED devices. While specific performance data for this compound as a host material is still emerging, the broader class of fluorene-based hosts has demonstrated significant success in achieving high-efficiency OLEDs. For example, benzophenone-based host materials, which also feature a rigid aromatic core, have been used in PhOLEDs with external quantum efficiencies exceeding 10%. nih.gov

Compound Class Application Key Properties/Performance Metrics Relevant Research Focus
Diazobenzo[a]fluorene DerivativesPhotosensitizersPotential for high singlet oxygen quantum yields.Modulating photophysical properties through functionalization.
Dihydrobenzo[a]fluorene DerivativesOLED Host MaterialsHigh triplet energy, good thermal and morphological stability.Achieving high efficiency and long operational stability in PhOLEDs.

Charge Transport Properties in Fluorene-Based Materials

Fluorene-based materials are recognized for their excellent charge transport capabilities, which are fundamental to their application in electronic devices. These materials can be engineered to facilitate the movement of either positive charge carriers (holes) or negative charge carriers (electrons), and in some cases, both.

The hole mobility in fluorene-based copolymers can be quite high. For instance, a donor-acceptor polymer based on 9,9-dioctylfluorene has demonstrated high hole mobility without the need for thermal annealing or solvent additives. nih.gov In blends with fullerene derivatives, which are common in organic solar cells, the hole mobility of polyfluorenes can range from 10⁻⁵ to 10⁻³ cm² V⁻¹ s⁻¹. aip.org The addition of certain fullerene acceptors, like PCBM, can even enhance the hole mobility of the polymer phase. aip.org Some fluorene-based bipolar charge transporting materials have exhibited hole mobilities in the range of 10⁻⁴ to 10⁻⁵ cm² V⁻¹ s⁻¹. rsc.orgnih.gov Furthermore, a study of fluorene derivatives showed that an amorphous film of 2C1CBz had a high hole mobility of 3.1 x 10⁻³ Vcm²/Vs. spiedigitallibrary.org Theoretical studies suggest that π-stacked fluorene chains are inherently more suited for hole transport than electron transport. acs.org

While often excelling as hole transporters, fluorene derivatives can also be designed for electron transport. The electron mobility in some bipolar charge transporting materials with anthraquinone (B42736) and 9-dicyanofluorenylidine groups was found to be about an order of magnitude lower than their hole mobility. rsc.orgnih.gov However, the synthesis of diblock copolymers, by attaching polystyrene chains to a poly(9,9-di-n-octylfluorene) (PFO) molecule, has been shown to enhance electron mobility. mdpi.com Specifically, a diblock polymer with a shorter polystyrene block demonstrated higher electron mobility than the PFO homopolymer. mdpi.com This enhancement is attributed to increased crystallinity and the formation of a desirable β-phase. mdpi.com

The following table summarizes the charge transport properties of various fluorene-based materials:

Material TypeCharge CarrierMobility (cm²/Vs)Reference
Donor-acceptor polymer based on 9,9-dioctylfluoreneHoleHigh nih.gov
Polyfluorene/fullerene blendsHole10⁻⁵ to 10⁻³ aip.org
Bipolar charge transporting materialsHole10⁻⁴ to 10⁻⁵ rsc.orgnih.gov
Amorphous film of 2C1CBzHole3.1 x 10⁻³ spiedigitallibrary.org
Bipolar charge transporting materials with anthraquinone and 9-dicyanofluorenylidine groupsElectron~10⁻⁵ to 10⁻⁶ rsc.orgnih.gov
Poly(9,9-di-n-octylfluorene)-polystyrene diblock copolymer (PFO-b-PSt2)Electron9.8 x 10⁻⁶ mdpi.com

Potential in Organic Photovoltaic Cells

Fluorene-based materials are promising candidates for use in organic photovoltaic (OPV) cells, primarily due to their favorable electronic properties and processability. chalmers.se They have been successfully incorporated into bulk-heterojunction blends, which form the active layer of these devices. chalmers.se

A significant advantage of some fluorene-based polymers is their ability to achieve high power conversion efficiencies (PCE) without requiring common optimization steps like solvent additives or thermal annealing. For example, a bulk heterojunction device fabricated with a new donor-acceptor polymer based on 9,9-dioctylfluorene and a fullerene acceptor (PC70BM) reached a PCE of 6.2%. nih.govresearchgate.net Another study on semiconducting copolymers of fluorene and other aromatic units reported a PCE of 1.22% when blended with PC71BM. nih.gov The introduction of a fluorene-based crosslinker into a PM6:Y6 blend not only enhanced morphological stability but also improved the PCE to 16.1%. acs.org Furthermore, oxime-functionalized fluorene polymers have been used as donor materials in non-fullerene organic solar cells, achieving a high PCE of 10.71%. rsc.org

The performance of OPVs is closely linked to the molecular weight of the fluorene-based polymer. chalmers.se Higher molecular weight polymers generally exhibit superior optoelectronic properties, but their reduced solubility can hinder processing. chalmers.se Therefore, a balance must be struck to achieve both good performance and processability. chalmers.se Studies have shown that for certain fluorene derivatives, a number average molecular weight (Mn) greater than 10 kg/mol is sufficient for a satisfactory OPV performance while maintaining good solution processability. chalmers.se

The versatility of fluorene derivatives allows them to be used as electron-transporting self-assembled monolayers (SAMs) in photovoltaic devices as well. rsc.orgnih.gov These SAMs can improve the wettability of the substrate and passivate defects at the perovskite interface, making them suitable for applications in perovskite solar cells. rsc.orgnih.gov

The table below highlights the performance of various fluorene-based organic photovoltaic cells:

Donor MaterialAcceptor MaterialPower Conversion Efficiency (PCE)Reference
New donor-acceptor polymer based on 9,9-dioctylfluorenePC70BM6.2% nih.govresearchgate.net
Fluorene-thiophene copolymerPC71BM (1:2 ratio)1.22% nih.gov
PM6 with DTODF-4F crosslinkerY616.1% acs.org
PBFO-F (fluorinated oxime-functionalized fluorene polymer)Y610.71% rsc.org
Alternating copolymer of fluorene and silole (PFO-TST50)Methanofullerene researchgate.netresearchgate.net-phenyl C61-butyric acid methyl ester2.01% acs.org

Engineering of Fluorene Derivatives for Tunable Optoelectronic Properties

A key advantage of fluorene-based materials is the ability to fine-tune their optoelectronic properties through chemical modification. This engineering allows for the creation of materials with specific absorption and emission characteristics, as well as tailored energy levels, making them suitable for a wide array of applications.

Rational Design of Substituents for Electronic Modulation

The electronic properties of fluorene derivatives can be systematically altered by introducing different substituent groups onto the fluorene core or adjacent monomer units in a copolymer. The nature of these substituents—whether they are electron-donating or electron-withdrawing—plays a crucial role in modulating the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and consequently, its band gap. researchgate.netacs.org

Electron-donating groups, such as alkyl or alkoxy chains, generally decrease the HOMO-LUMO gap, leading to a red-shift in the absorption spectrum. researchgate.net Conversely, electron-withdrawing groups, like cyano or carbonyl functionalities, tend to increase the band gap, resulting in a blue-shift. researchgate.netacs.org For instance, in a series of alternating fluorene-cyclopentadithiophene copolymers, the introduction of electron-donating bridges led to red-shifted absorption and higher fluorescence quantum yields, while electron-withdrawing substituents caused a blue-shift and weaker fluorescence. acs.org Similarly, in fluorene-thiophene copolymers, a small electron-withdrawing cyano group was effective in reducing the band gap. acs.org

The steric bulk of the substituents also has a significant impact. Bulky substituents can induce twisting in the polymer backbone, which disrupts π-conjugation and leads to an increase in the band gap and a blue-shift in the absorption spectra. researchgate.netacs.org This steric effect can sometimes dominate over the electronic effects of the substituents. acs.org The position of the substituents is also critical, as demonstrated in a study of fluorene derivatives where different substitution patterns led to variations in photophysical properties. mdpi.com

The following table provides examples of how different substituents affect the optoelectronic properties of fluorene-based copolymers:

Supramolecular Assemblies and Morphological Organization

The performance of fluorene-based materials in devices is not solely determined by their molecular properties but is also heavily influenced by their organization in the solid state. Supramolecular assembly, the spontaneous organization of molecules into well-defined structures through non-covalent interactions, is a powerful tool for controlling the morphology of these materials.

The planar and rigid nature of the fluorene unit promotes π-π stacking, which is a key driving force for self-assembly. researchgate.net This can lead to the formation of various nanostructures, such as nanoparticles and nanowires, which have tunable optoelectronic properties and applications in a range of devices including light-emitting diodes, solar cells, and lasers. researchgate.net The introduction of specific functional groups can be used to direct the self-assembly process. For example, amide linkers can introduce hydrogen bonding, which, in combination with π-π stacking, can lead to the formation of gels and liquid crystalline phases. tue.nl

In the context of organic solar cells, controlling the morphology of the bulk heterojunction blend is critical for efficient charge separation and transport. The use of a fluorene-based crosslinker has been shown to "freeze" the optimal morphology of the active layer, enhancing both the efficiency and thermal stability of the device. acs.org The aggregation behavior of fluorene derivatives can also be harnessed for sensing applications. For instance, fluorene-derived cyanostilbenes exhibit aggregation-induced emission (AIE), where the formation of supramolecular assemblies leads to enhanced fluorescence, making them useful as probes for live cell imaging. rsc.org

The chemical structure of the fluorene derivative has a direct impact on its supramolecular organization. For example, attaching chiral side chains to the 9-position of the fluorene can induce the formation of chiral aggregates. tue.nl The choice of comonomer in fluorene-based copolymers also influences the interchain interactions and, consequently, the charge transport properties in the solid state. gatech.edu

Building Blocks for Molecular Devices

The versatility and tunable properties of this compound and its derivatives make them excellent building blocks for a variety of molecular devices. Their applications extend beyond photovoltaics to include organic light-emitting diodes (OLEDs), field-effect transistors (FETs), and chemical sensors.

In the realm of OLEDs, fluorene-based polymers are valued for their high photoluminescence efficiency and ability to emit blue light, which is crucial for full-color displays. 20.210.105 By copolymerizing fluorene with other aromatic units, the emission color can be tuned across the visible spectrum. 20.210.105 Cross-linkable fluorene-based emitters have been developed to enable the fabrication of full-solution-processed OLEDs with deep-blue emission and high color purity. rsc.org

Fluorene derivatives also serve as effective hole-transporting materials (HTMs) in OLEDs. nih.gov Asymmetrical fluorene compounds have been synthesized to overcome the crystallization issues often associated with symmetrical structures, leading to improved device performance and lifespan. nih.gov

For FET applications, the high charge carrier mobility of fluorene-based materials is a key advantage. nih.gov Copolymers of fluorene and silole have been used to fabricate FETs with respectable hole mobilities. acs.orgacs.org

Furthermore, the sensitivity of the electronic and optical properties of fluorene derivatives to their environment makes them suitable for use in chemical sensors. For example, the fluorescence of a conjugated triad (B1167595) based on pyrene (B120774) and 9,9-dioctyl-9H-fluorene was quenched in the presence of a nitroaromatic herbicide, demonstrating its potential as a chemosensor. researchgate.net

The following table lists the various molecular devices where fluorene-based materials have been successfully employed:

Device TypeApplication of Fluorene DerivativeKey PropertyReference
Organic Light-Emitting Diodes (OLEDs)Blue-light emitterHigh photoluminescence efficiency 20.210.105
Organic Light-Emitting Diodes (OLEDs)Cross-linkable deep-blue emitterSolution processability, high color purity rsc.org
Organic Light-Emitting Diodes (OLEDs)Hole-transporting materialHigh hole mobility, good film-forming properties nih.gov
Field-Effect Transistors (FETs)Active layer materialHigh charge carrier mobility nih.govacs.orgacs.org
Chemical SensorsChemosensor for herbicidesFluorescence quenching researchgate.net
Organic Photovoltaic Cells (OPVs)Donor materialHigh power conversion efficiency nih.govresearchgate.netrsc.org
Perovskite Solar CellsElectron-transporting self-assembled monolayerInterface passivation, improved wettability rsc.orgnih.gov

Future Research Directions and Unresolved Challenges for 2,11 Dihydro 1h Benzo a Fluorene

Development of Novel and Green Synthetic Routes

Current synthetic methodologies for benzo[a]fluorene derivatives often involve multi-step processes, stoichiometric reagents, and the generation of considerable chemical waste. nih.gov Future research should prioritize the development of more efficient and environmentally benign synthetic strategies.

Key Research Objectives:

One-Pot Syntheses: Designing single-step reactions that combine multiple transformations to reduce waste and improve efficiency. For example, developing a one-pot condensation reaction for fluorine-containing benzo[a]xanthen-11(12H)-ones has shown promise in creating a more sustainable process. researchgate.net

Catalytic Approaches: Exploring novel catalysts, such as palladium-promoted cascade cyclization of 5-(2-bromophenyl)pent-3-en-1-ynes, to facilitate the synthesis of benzo[a]fluorene derivatives. nih.govacs.org This includes investigating the use of earth-abundant metals and developing reusable catalytic systems.

Photochemical Methods: Investigating light-driven reactions, like the photochemical conversion of alkynylated chalcones, as a rapid and efficient route to substituted benzo[b]fluorenes. nih.govacs.org

Flow Chemistry: Utilizing continuous flow reactors to enhance reaction control, improve scalability, and enable safer execution of photochemical and other synthetic transformations. nih.govacs.org

Solvent-Free and Aqueous Conditions: Developing synthetic methods that minimize or eliminate the use of hazardous organic solvents, such as the boric acid-catalyzed synthesis of 2,3-dihydro-1H-1,5-benzodiazepines in water. rasayanjournal.co.in

In-Depth Elucidation of Complex Reaction Mechanisms

A thorough understanding of the reaction mechanisms underlying the synthesis and transformation of 2,11-Dihydro-1H-benzo[a]fluorene is crucial for optimizing existing methods and designing new ones.

Unresolved Mechanistic Questions:

Intermediate Species: Characterizing the transient intermediates, such as biradical species in photochemical reactions, through techniques like deuteration studies and advanced spectroscopic methods. nih.gov

Reaction Pathways: Delineating the specific sequence of events in cascade reactions, including oxidative addition, migratory insertion, C-H activation, and reductive elimination steps in palladium-catalyzed processes. nih.govacs.org

Substituent Effects: Systematically investigating how different functional groups on the starting materials influence reaction outcomes and yields. nih.gov

Exploration of Advanced Analytical Techniques for Trace Analysis and Structural Characterization

Accurate and sensitive detection and characterization of this compound and its derivatives are essential for environmental monitoring, toxicological studies, and quality control.

Areas for Advancement:

Chromatographic Methods: Developing and refining high-performance liquid chromatography (HPLC) and gas chromatography (GC) methods coupled with advanced detectors like mass spectrometry (MS) and fluorescence detectors (FLD) for improved sensitivity and resolution. nih.govresearchgate.netjfda-online.comresearchgate.netnih.gov The use of tandem mass spectrometry (GC-MS/MS and HPLC-MS/MS) is becoming increasingly popular for its accuracy. researchgate.netjfda-online.com

Sample Preparation: Innovating sample extraction and preconcentration techniques to handle complex matrices like environmental and biological samples. This includes exploring miniaturized and automated methods like solid-phase microextraction (SPME), stir bar sorptive extraction (SBSE), and dispersive liquid-liquid microextraction (DLLME) to reduce solvent consumption and analysis time. researchgate.netjfda-online.comnih.gov

Spectroscopic Techniques: Employing advanced spectroscopic methods, such as laser-induced fluorescence and Shpol'skii spectrometry, for the ultra-trace analysis of benzo[a]fluorene metabolites. nih.gov Room-temperature fluorescence excitation-emission matrices (RTF-EEMs) combined with parallel factor analysis (PARAFAC) can help resolve spectrally overlapping compounds. mdpi.com

Structural Elucidation: Utilizing a combination of techniques including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H & ¹³C), infrared (IR) spectroscopy, and mass spectrometry to unambiguously confirm the structure of newly synthesized derivatives. researchgate.net

Predictive Modeling and High-Throughput Computational Screening

Computational chemistry can play a pivotal role in accelerating the discovery and development of new this compound-based compounds and in predicting their properties.

Future Computational Efforts:

Property Prediction: Developing and validating quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models to predict the biological activity, toxicity, and physicochemical properties of novel derivatives.

Reaction Modeling: Using computational methods to model reaction pathways and transition states to gain deeper insights into reaction mechanisms and to guide the design of more efficient synthetic routes.

Virtual Screening: Employing high-throughput virtual screening to identify promising candidates from large virtual libraries for specific applications, such as new functional materials or pharmacologically active agents.

Understanding Long-Term Environmental Fates and Transformation Products

The environmental persistence, transformation, and ultimate fate of this compound are critical areas of research, given the potential environmental impact of PAHs.

Key Research Questions:

Degradation Pathways: Identifying the primary degradation pathways in various environmental compartments (soil, water, air), including biotic (microbial) and abiotic (photochemical) processes. nih.gov

Transformation Products: Characterizing the structures and potential toxicity of the transformation products formed during degradation.

Bioavailability and Bioaccumulation: Investigating the factors that influence the bioavailability of this compound in different ecosystems and its potential to bioaccumulate in the food chain. nih.gov

Environmental Monitoring: Developing more robust and widespread monitoring programs to assess the levels of this compound and its derivatives in the environment.

Design and Synthesis of New Functional Materials Based on the this compound Core

The rigid, planar structure and aromatic nature of the benzo[a]fluorene core make it an attractive building block for the development of novel functional materials.

Potential Applications to Explore:

Organic Electronics: Synthesizing and evaluating derivatives for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs), leveraging the experience with related fluorene-based polymers. nih.gov

Sensors: Designing and fabricating chemosensors based on benzo[a]fluorene derivatives for the selective detection of specific analytes.

Advanced Polymers: Incorporating the benzo[a]fluorene moiety into polymer backbones to create materials with enhanced thermal stability, and unique optical and electronic properties.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 2,11-Dihydro-1H-benzo[a]fluorene derivatives?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as Friedel-Crafts alkylation or condensation. For example, 9,9′-bis[4-(4-maleimidophenoxy)phenyl]fluorene can be synthesized under nitrogen atmosphere using dichlorobenzonitrile as a reagent. Reaction parameters like temperature (e.g., 120–160°C) and catalyst selection (e.g., acidic or Lewis acid catalysts) critically influence yield and purity . Post-synthesis purification via column chromatography or recrystallization is recommended to isolate the target compound.

Q. Which analytical techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming molecular structure, particularly aromatic proton environments and substituent positions. Fourier Transform Infrared (FTIR) spectroscopy identifies functional groups (e.g., carbonyl or cyano groups in derivatives). Mass spectrometry (MS) provides molecular weight validation, while differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) assess thermal stability .

Advanced Research Questions

Q. How can researchers address contradictory reactivity data in catalytic hydrogenation of this compound derivatives?

  • Methodological Answer : Contradictions in catalytic hydrogenation reactivity (e.g., unreactive fluorene derivatives below 300°C vs. successful hydrocracking at 335–380°C) may stem from impurities (e.g., <1% 1,4-dihydrofluorene) or reaction conditions (pressure, solvent). Systematic studies using high-pressure reactors (e.g., 153 atm) with controlled temperature gradients and in-situ monitoring (e.g., GC-MS) can resolve discrepancies .

Q. What experimental designs mitigate discrepancies in environmental toxicity assessments of benzo[a]fluorene derivatives?

  • Methodological Answer : Species Sensitivity Distribution (SSD) models, such as logistic regression (e.g., y=1/[1+exp(0.81x)]y = 1 / [1 + \exp(-0.81x)]), help quantify aquatic toxicity thresholds. However, variations in test species (e.g., algae vs. fish) and exposure durations require standardized OECD/EPA protocols. Cross-validation with computational toxicology tools (e.g., QSAR models) can harmonize data .

Q. How can computational chemistry predict the electronic properties of substituted this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations using software like Gaussian or ORCA simulate HOMO-LUMO gaps, charge distribution, and aromaticity. Benchmarking against experimental data (e.g., UV-Vis spectra) ensures accuracy. Substituent effects (e.g., electron-withdrawing cyano groups) can be modeled via perturbation theory to optimize photophysical properties .

Q. What strategies improve the photostability of benzo[a]fluorene-based fluorescent probes?

  • Methodological Answer : Incorporating electron-donating groups (e.g., methoxy) or rigidifying the fluorene backbone reduces non-radiative decay. Rotational coherence spectroscopy (RCS) and time-resolved fluorescence measurements (e.g., lifetimes >1 ns) identify degradation pathways. Encapsulation in polymer matrices (e.g., PMMA) further enhances stability .

Q. How do environmental matrices influence the degradation pathways of benzo[a]fluorene?

  • Methodological Answer : In soil and water, benzo[a]fluorene undergoes microbial degradation (e.g., Pseudomonas spp.) and photolysis. Accelerated aging studies under UV light (λ = 254–365 nm) with GC-MS monitoring reveal oxidation products (e.g., ketones or quinones). Adsorption onto organic matter (e.g., humic acids) slows degradation, requiring site-specific remediation strategies .

Q. What synthetic routes enable the integration of benzo[a]fluorene into high-performance polymers?

  • Methodological Answer : Co-polymerization with bismaleimide resins or cyanate esters enhances thermal stability (e.g., TGA decomposition >400°C). Step-growth polymerization using fluorene-based diamines (e.g., 2,7-diamino-9,9′-bis(4-aminophenyl)fluorene) yields polyimides with low dielectric constants, suitable for microelectronics. Solubility in polar aprotic solvents (e.g., NMP) is critical for processing .

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